N-Amino-N-pentylguanidine hydroiodide

Description

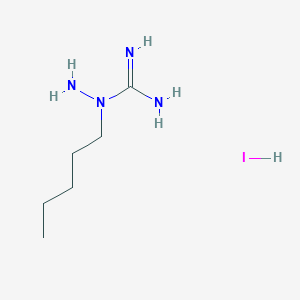

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H17IN4 |

|---|---|

Molecular Weight |

272.13 g/mol |

IUPAC Name |

1-amino-1-pentylguanidine;hydroiodide |

InChI |

InChI=1S/C6H16N4.HI/c1-2-3-4-5-10(9)6(7)8;/h2-5,9H2,1H3,(H3,7,8);1H |

InChI Key |

NTQAIELLTKUWFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(C(=N)N)N.I |

Origin of Product |

United States |

Synthetic Methodologies for N Amino N Pentylguanidine Hydroiodide and Its Derivatives

General Strategies for Guanidine (B92328) Derivative Synthesis

The construction of the guanidine core can be achieved through several classical and modern synthetic routes. These methods primarily fall into two major categories: nucleophilic substitution and nucleophilic addition reactions. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

Nucleophilic Substitution Reactions in Guanidine Formation

Nucleophilic substitution is a foundational approach where an amine (the nucleophile) displaces a leaving group from a "guanylating agent" (the electrophile). Despite the inherent resonance stabilization of the guanidine group, which can render its central carbon less electrophilic, various strategies have been developed to facilitate this reaction. nih.govsulfonic-acid.com

One approach involves activating the guanidine C–N bond by forming guanidine cyclic diimide (GCDI) structures. google.com This destabilizes the resonance and enhances the electrophilicity of the central carbon, allowing it to undergo nucleophilic substitution with various amines in the presence of acid additives. google.com The reaction proceeds via a nucleophilic addition-elimination pathway, where the attacking amine replaces an imide moiety. google.com This method is notable for its mild, metal-free conditions and high selectivity. google.com

The most traditional nucleophilic substitution methods, however, involve the reaction of an amine with a pre-activated electrophile where the leaving group is not part of a guanidine itself. These include reagents like S-alkylisothioureas and others discussed in subsequent sections.

Nucleophilic Addition Reactions in Guanidine Formation

Nucleophilic addition reactions provide a direct and atom-economical pathway to guanidines. organic-chemistry.org This strategy typically involves the addition of an amine's N-H bond across the C=N double bond of a carbodiimide (B86325) or the C≡N triple bond of a cyanamide (B42294).

The addition of amines to carbodiimides is a straightforward method for producing N,N',N''-trisubstituted guanidines. organic-chemistry.org While the uncatalyzed reaction often requires harsh conditions, various catalysts, including ytterbium triflate and certain ionic liquids, can promote the reaction under milder conditions. organic-chemistry.org The mechanism involves the nucleophilic attack of the amine on the central carbon of the carbodiimide. organic-chemistry.org

Similarly, the addition of amines to cyanamides is one of the earliest developed methods for guanidine synthesis. organic-chemistry.org This reaction can be catalyzed by Lewis acids, such as scandium(III) triflate, which activate the cyanamide for nucleophilic attack. organic-chemistry.org

| Reaction Type | Electrophile | Nucleophile | Key Features |

| Nucleophilic Substitution | Activated Guanidine (e.g., GCDI) | Amine, Alcohol | Overcomes resonance stabilization; mild, metal-free conditions. google.com |

| Guanylating Agent (e.g., Isothiourea) | Amine | Classic, reliable method with a good leaving group. | |

| Nucleophilic Addition | Carbodiimide | Amine | Atom-economical; often requires catalysis for efficiency. organic-chemistry.orgorganic-chemistry.org |

| Cyanamide | Amine | Early method; can be catalyzed by Lewis acids. organic-chemistry.org |

Thiourea-Mediated Synthetic Routes to Guanidines

Thioureas are versatile and commonly used precursors for guanidine synthesis. The general strategy involves the activation of the thiourea's sulfur atom, converting it into a good leaving group and rendering the thiourea (B124793) carbon susceptible to nucleophilic attack by an amine. This process is often believed to proceed through a carbodiimide intermediate.

Several methods exist to activate the thiourea:

Metal Salts: Thiophilic metal salts, particularly mercury(II) chloride (HgCl₂), are classic reagents for activating thioureas. The metal coordinates to the sulfur, facilitating its departure upon nucleophilic attack by an amine. This method is effective even with less nucleophilic aromatic amines.

Coupling Reagents: Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), can be used to promote the guanylation of amines with N-sulfonyl-N'-substituted thioureas.

Photocatalysis: Modern, greener approaches utilize visible-light photocatalysts, such as Ru(bpy)₃Cl₂, to convert thioureas to guanidines at room temperature in environmentally benign solvents like water and ethanol (B145695). rsc.org This method is thought to involve the formation of a superoxide (B77818) radical that acts as the desulfurizing agent to generate a carbodiimide intermediate. sciencemadness.org

While effective, routes involving thioureas require the synthesis of the thiourea precursor and can involve toxic reagents like mercury salts.

Preparations Involving S-Methylisothiouronium Salts and Related Precursors

The reaction of amines with S-alkylisothiouronium salts, particularly S-methylisothiouronium salts, is a classical and highly reliable method for preparing guanidines. This reaction is a direct nucleophilic substitution where the amine displaces the methylthiol group (CH₃S-), a good leaving group. The corresponding hydroiodide or sulfate (B86663) salts are commonly used.

This method is widely applicable for the guanylation of various primary and secondary amines. For instance, cyclic guanidine hydroiodides can be obtained in a single step by reacting isothiouronium iodides with an equimolar amount of a suitable amine in a solvent like tetrahydrofuran. The commercial availability of S-methylisothiouronium salts and the straightforward nature of the reaction make it a popular choice for synthesizing a wide array of guanidine derivatives.

Utilization of Cyanamides, Carbodiimides, Chloroformamidines, and Dichloroisocyanides as Building Blocks

A variety of electrophilic C1 building blocks are employed for constructing the guanidine core.

Cyanamides: As mentioned in section 2.1.2, the reaction of amines with cyanamide or its derivatives is a fundamental route to guanidines. organic-chemistry.org The reaction can be catalyzed to proceed under mild conditions. However, the use of precursors like cyanogen (B1215507) bromide to synthesize the cyanamide itself can be a significant drawback due to its high toxicity.

Carbodiimides: The addition of amines to carbodiimides is an atom-economical method for producing trisubstituted guanidines. The reaction scope can sometimes be limited to electron-rich amines when using aromatic carbodiimides, and catalysis is often necessary to achieve good yields under mild conditions.

Chloroformamidines: Chloroformamidine hydrochloride serves as an effective reagent for the synthesis of guanidines, particularly from electron-deficient aromatic amines, providing a clean and efficient route.

Dichloroisocyanides: While less common, these reagents can also serve as precursors for guanidine synthesis, reacting with amines to build the C(N)₃ skeleton.

| Building Block | Reaction Type | Key Advantages | Key Limitations |

| Thioureas | Nucleophilic Substitution (after activation) | Versatile precursors; multiple activation methods available. rsc.org | Often requires toxic reagents (e.g., HgCl₂); not atom-economical. |

| S-Methylisothiouronium Salts | Nucleophilic Substitution | Reliable; good leaving group; straightforward procedure. | Methanethiol (B179389) byproduct has a strong, unpleasant odor. |

| Cyanamides | Nucleophilic Addition | Direct route to guanidines. organic-chemistry.org | Precursors (e.g., cyanogen bromide) can be highly toxic. |

| Carbodiimides | Nucleophilic Addition | Atom-economical; direct formation of trisubstituted products. | Often requires catalysis; may have limited scope with certain amines. |

| Chloroformamidines | Nucleophilic Substitution | Effective for electron-deficient amines. | Limited information on broad applicability. |

Synthesis of N-Amino-N-pentylguanidine Hydroiodide

The most direct and logical approach would be the guanylation of N-pentylhydrazine using an S-methylisothiouronium salt. This method is analogous to the synthesis of other aminoguanidine (B1677879) derivatives from hydrazine (B178648) precursors. The reaction would proceed via a nucleophilic substitution mechanism.

Proposed Synthetic Route:

The proposed synthesis involves the reaction of N-pentylhydrazine with S-methylisothiouronium hydroiodide .

Step 1: Nucleophilic Attack. The terminal nitrogen atom of N-pentylhydrazine, being a potent nucleophile, attacks the electrophilic carbon of the S-methylisothiouronium cation.

Step 2: Elimination. This attack leads to the elimination of methanethiol (CH₃SH), a volatile and odorous byproduct.

Step 3: Product Formation. The resulting product is the stable hydroiodide salt of N-Amino-N-pentylguanidine.

The reaction would likely be carried out in a polar solvent, such as ethanol or water, under reflux conditions to drive the reaction to completion. The final product, this compound, could then be isolated by cooling the reaction mixture and collecting the precipitated solid, which can be further purified by recrystallization. This method leverages readily available starting materials and follows a reliable synthetic protocol for creating substituted guanidines.

Specific Synthetic Approaches to this compound

A plausible synthetic route to this compound involves a two-step approach: the guanidinylation of pentylamine to form N-pentylguanidine, followed by amination.

Step 1: Guanidinylation of Pentylamine

Pentylamine can be converted to N-pentylguanidine using a variety of guanidinylating agents. A common and effective method involves the reaction of the primary amine with S-methylisothiourea hydroiodide. This reaction proceeds via nucleophilic substitution at the thiocarbonyl carbon, with the displacement of methanethiol. The use of the hydroiodide salt of S-methylisothiourea directly yields the corresponding hydroiodide salt of N-pentylguanidine.

Alternatively, other guanidinylating agents such as 1H-pyrazole-1-carboxamidine hydrochloride can be employed. These reagents react with primary amines under basic conditions to afford the desired guanidine.

Step 2: Amination of N-pentylguanidine

The introduction of the amino group to the N-pentylguanidine scaffold is a more complex transformation. A potential, though not widely documented, approach could involve a directed amination reaction. However, a more feasible strategy would be to build the N-aminoguanidine core first and then introduce the pentyl group.

A more direct and likely successful approach involves the use of a pre-formed aminoguanidinylating agent. For instance, reacting pentylamine with a reagent like N,N'-di-Boc-1H-pyrazole-1-carboxamidine could potentially lead to a protected form of N-Amino-N-pentylguanidine. Subsequent deprotection would yield the target compound.

Precursor Chemistry and Reaction Pathways Leading to this compound

The key precursors for the synthesis of this compound are pentylamine and a suitable aminoguanidinylating agent. The choice of the aminoguanidinylating agent is crucial for the efficiency and success of the synthesis.

One of the most effective and versatile guanidinylating agents is N,N'-di-Boc-N''-triflylguanidine . vdoc.pubresearchgate.net This reagent reacts readily with primary amines, like pentylamine, to form the corresponding di-Boc-protected guanidine. The reaction typically proceeds under mild conditions with high yields. The resulting N-pentyl-N',N''-di-Boc-guanidine can then be selectively deprotected to yield N-pentylguanidine.

Another powerful guanidinylating agent is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine . researchgate.netpleiades.online This reagent can be synthesized by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione. pleiades.online It reacts with primary amines to introduce the nitroguanidine (B56551) functional group, which can subsequently be reduced to the guanidine.

A plausible reaction pathway is as follows:

Reaction of Pentylamine with a Protected Aminoguanidinylating Agent: Pentylamine is reacted with a reagent such as N,N'-di-Boc-hydrazinecarboximidamide (a hypothetical but plausible reagent based on known chemistries) in a suitable solvent like DMF or acetonitrile. This would likely require a base to facilitate the reaction.

Deprotection: The resulting protected N-Amino-N-pentylguanidine is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting groups.

Salt Formation: Finally, treatment with hydroiodic acid would yield the desired this compound.

| Reagent | Reaction Conditions | Product |

| N,N'-di-Boc-N''-triflylguanidine | Primary amine, base (e.g., triethylamine), CH2Cl2 | N-Alkyl-N',N''-di-Boc-guanidine |

| 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Primary amine, methanol | N-Alkyl-N'-nitroguanidine |

Optimization and Scalability Considerations for this compound Synthesis

For the large-scale synthesis of this compound, several factors need to be considered to ensure efficiency, safety, and cost-effectiveness.

Choice of Guanidinylating Agent: While reagents like N,N'-di-Boc-N''-triflylguanidine are highly effective, they can be expensive for large-scale production. vdoc.pubresearchgate.net The use of more economical alternatives like S-methylisothiourea salts or cyanamide would be preferable. However, the reaction conditions with these reagents might be harsher and the yields lower.

Solvent Selection: The choice of solvent should be based on factors such as reactant solubility, reaction temperature, and ease of removal. For industrial applications, greener solvents with low toxicity and environmental impact are preferred.

Purification: The purification of the final product and intermediates is a critical step. Crystallization is often the most cost-effective method for large-scale purification. The hydroiodide salt of the target compound is likely to be a crystalline solid, which would facilitate its purification.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. The potential for exothermic reactions, the release of toxic byproducts (e.g., methanethiol), and the handling of corrosive acids need to be carefully managed.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, offering a rich platform for chemical derivatization and the synthesis of a diverse range of analogues.

Chemical Transformations of the Guanidine Moiety

The guanidine group is a versatile functional group that can undergo various chemical transformations, primarily involving cyclization reactions to form heterocyclic systems.

Formation of Triazoles: Aminoguanidines are well-known precursors for the synthesis of 3-amino-1,2,4-triazoles. mdpi.comat.uaresearchgate.netresearchgate.net The reaction of N-Amino-N-pentylguanidine with a carboxylic acid, typically under acidic conditions and with heating, would lead to the formation of a 5-substituted-3-(pentylamino)-1,2,4-triazole. Microwave-assisted synthesis can often accelerate these reactions. mdpi.comresearchgate.net

Formation of Pyrazoles: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) (pentane-2,4-dione), would result in the formation of pyrazole (B372694) derivatives. jocpr.com This condensation reaction typically proceeds under acidic or basic catalysis.

Acylation and Sulfonylation: While the primary amino group is generally more nucleophilic, under certain conditions, the guanidine nitrogens can be acylated or sulfonylated. researchgate.net This usually requires the use of protecting groups on the more reactive sites.

| Reagent | Resulting Heterocycle/Derivative |

| Carboxylic Acids | 5-Substituted-3-(pentylamino)-1,2,4-triazoles |

| 1,3-Diketones | Substituted Pyrazoles |

| Acylating/Sulfonylating Agents | N-Acyl/Sulfonyl Guanidines |

Reactivity and Derivatization of the Primary Amino Group

The primary amino group in N-Amino-N-pentylguanidine is a key site for functionalization due to its high nucleophilicity.

Formation of Hydrazones: The primary amino group readily condenses with aldehydes and ketones to form the corresponding hydrazones. mdpi.com This reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by a small amount of acid.

Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. rsc.orgresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, would yield sulfonamides.

Reaction with Isocyanates: The primary amino group can react with isocyanates to form semicarbazide (B1199961) derivatives. nih.govnih.govorganic-chemistry.org

| Reagent | Product Type |

| Aldehydes/Ketones | Hydrazones |

| Acyl Chlorides/Anhydrides | Amides |

| Sulfonyl Chlorides | Sulfonamides |

| Isocyanates | Semicarbazides |

Modifications and Functionalization of the Pentyl Side Chain

The pentyl side chain, being a saturated alkyl group, is the least reactive part of the molecule. However, modern synthetic methods offer possibilities for its functionalization.

C-H Functionalization: Direct C-H functionalization of alkyl chains is a rapidly developing area of organic synthesis. nih.gov Using transition metal catalysts (e.g., palladium, rhodium), it is possible to introduce functional groups at specific positions along the alkyl chain. However, achieving regioselectivity on a simple pentyl chain can be challenging. Directing groups can be employed to favor functionalization at a specific carbon.

Terminal Functionalization: Methods for the terminal functionalization of alkyl chains are of particular interest in medicinal chemistry. nih.gov These often involve radical-based processes or metal-catalyzed reactions that favor the terminal position. While challenging, such modifications could introduce hydroxyl, amino, or other functional groups at the end of the pentyl chain, significantly altering the properties of the molecule.

It is important to note that the reactivity of the pentyl chain is significantly lower than that of the guanidine and amino groups, and any attempt at its functionalization would likely require protection of the more reactive moieties.

Mechanistic Investigations of Reactions Involving N Amino N Pentylguanidine Hydroiodide

Fundamental Reaction Mechanisms of Guanidine (B92328) Derivatives

Guanidine and its derivatives are characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement imparts a unique combination of nucleophilic and electrophilic properties, and the corresponding protonated form, the guanidinium (B1211019) ion, exhibits significant resonance stabilization.

Analysis of Nucleophilic Character in Guanidine Reactivity

The nucleophilicity of guanidine derivatives stems from the lone pairs of electrons on the nitrogen atoms. The guanidine structure can be viewed as comprising both aminal and imine functionalities. at.uaresearchgate.net The aminal-like nitrogens, in particular, contribute to the N-nucleophilic character of the molecule. researchgate.net This allows guanidines to participate in reactions such as Michael additions, alkylations, and acylations. at.ua Guanidines are recognized as strong nucleophiles with broad applications. ijisrt.com Their high nucleophilicity makes them prone to react with dienophiles in aza-Michael reactions. ijisrt.com

The nucleophilic activity of guanidines has been compared to that of amides and carboxylates. ijisrt.com However, the reactivity of the different nitrogen atoms can be concurrent, which can lead to a mixture of products in reactions like alkylation, unless the guanidine is appropriately substituted to have only one reactive center. ijisrt.com The proton can serve as a protecting group to prevent the nucleophilic attack of guanidine on certain electrophiles. ijisrt.com

Exploration of Electrophilic Character in Guanidine Reactivity

While guanidines are predominantly known for their nucleophilic and basic properties, the central carbon atom can exhibit electrophilic character. This is attributed to the imine functionality within the guanidine structure. at.uaresearchgate.net The electrophilic properties of the imine group are generally less pronounced due to the high stability conferred by Y-delocalization of the six π-electrons across the CN₃ moiety, which is similar to aromatic systems. at.ua

However, this electrophilic character becomes significant in catalytic systems and in reactions with strong nucleophiles. at.uaresearchgate.net The inherent resistance of the guanidine carbon to nucleophilic attack is due to strong resonance stabilization. nih.gov To enhance the electrophilicity of the guanidine carbon, it can be converted into a guanidine cyclic diimide (GCDI). This structural modification disrupts the resonance stabilization, making the carbon center more susceptible to nucleophilic substitution reactions with various amines and alcohols. nih.gov This approach proceeds via a nucleophilic addition-elimination pathway. nih.gov

Influence of Resonance Stabilization on Guanidinium Ion Reactivity

Guanidine is a very strong organic base, with a pKa of 13.6. stackexchange.com Its conjugate acid, the guanidinium ion, is significantly stabilized by resonance. Upon protonation of the imino nitrogen, the positive charge is delocalized over all three nitrogen atoms through three equivalent resonance structures. stackexchange.comyoutube.comchegg.com This delocalization of the positive charge across the planar CN₃ skeleton is a key factor in the high basicity of guanidines. nih.govstackexchange.com

This resonance stabilization is so effective that guanidinium has been described as having "Y-aromaticity" with 6π electrons distributed in the bonding orbitals. stackexchange.com The delocalization energy of the guanidinium ion is substantial. stackexchange.com Quantum-chemical calculations have been used to investigate the modification of this resonance stabilization during further protonation processes in superacidic solutions. nih.gov These studies show that in the diprotonated guanidinium ion, the resonance stabilization is decreased compared to the monoprotonated form. nih.gov The strong resonance stabilization of the guanidinium cation also influences its interactions at interfaces, contributing to its surface activity. nih.gov

Specific Reaction Pathways of N-Amino-N-pentylguanidine Hydroiodide

As a hydroiodide salt, N-Amino-N-pentylguanidine exists in its protonated, guanidinium form. Its specific reactivity will be influenced by the presence of the N-amino group, which provides an additional site for reaction.

Salification Processes and Salt Formation

The term "salification" in the context of this compound primarily refers to the acid-base reaction that forms the salt itself. Guanidines are strong bases due to the formation of the highly resonance-stabilized guanidinium cation upon protonation. stackexchange.comyoutube.com The reaction of N-Amino-N-pentylguanidine with hydroiodic acid (HI) results in the protonation of the most basic nitrogen atom, leading to the formation of the hydroiodide salt.

This compound should be stored in a tightly sealed container to prevent moisture absorption and exposure to air, which could lead to chemical degradation. sulfonic-acid.com

Condensation Reactions and Adduct Formation

The N-amino group in this compound is a key functional group that can participate in condensation reactions, particularly with carbonyl compounds. Aminoguanidines are known to react with aldehydes and ketones to form guanylhydrazones. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) moiety onto the electrophilic carbonyl carbon, followed by dehydration.

The general scheme for this reaction is: [R-NH-C(=NH₂⁺)NH-NH₂]I⁻ + R'C(=O)R'' → [R-NH-C(=NH₂⁺)NH-N=CR'R'']I⁻ + H₂O

These condensation reactions are versatile, and various aminoguanidine (B1677879) derivatives have been reacted with a wide range of aldehydes and ketones to synthesize a large number of hydrazone analogues. nih.gov Aminoguanidine itself has been shown to be particularly reactive towards dicarbonyl compounds like methylglyoxal (B44143) and glyoxal. researchgate.net

The resulting guanylhydrazones can be important intermediates for the synthesis of various heterocyclic compounds. at.ua For instance, aminoguanidines are widely used in the synthesis of 3-amino-1,2,4-triazoles through acylation or interaction with isothiocyanates, followed by cyclization. at.ua The condensation of aminoguanidine with β-oxo-esters can lead to the formation of pyrazolones. at.ua

Below is a table summarizing potential adducts from the reaction of N-Amino-N-pentylguanidine with various carbonyl compounds, based on the known reactivity of aminoguanidines.

| Carbonyl Reactant | Adduct Type | Potential Heterocyclic Product |

| Simple Aldehyde (e.g., Benzaldehyde) | Guanylhydrazone | - |

| Simple Ketone (e.g., Acetone) | Guanylhydrazone | - |

| α-Dicarbonyl (e.g., Glyoxal) | Bis-guanylhydrazone | 1,2,4-Triazine derivative |

| β-Ketoester (e.g., Ethyl acetoacetate) | Guanylhydrazone | Guanyl-pyrazolone |

| Carboxylic Acid | N-Acylaminoguanidine | 3-Amino-1,2,4-triazole derivative |

Intramolecular and Intermolecular Cyclization Reactions

N-aminoguanidines are versatile precursors for the synthesis of a wide array of heterocyclic compounds through both intramolecular and intermolecular cyclization pathways. The pentyl group in this compound can influence the regioselectivity and feasibility of these cyclization reactions due to steric and electronic effects.

Intramolecular Cyclization:

Intramolecular cyclization of N-substituted N-aminoguanidines typically requires the presence of a suitable electrophilic center within the molecule that can be attacked by one of the nitrogen atoms of the guanidine or the N-amino group. For this compound, this would necessitate prior functionalization of the pentyl chain. For instance, if the pentyl group were to contain a carbonyl or a similar electrophilic moiety, a variety of heterocyclic systems could be envisioned.

One common pathway involves the acylation of the N-amino group, followed by base-catalyzed cyclization to form substituted 1,2,4-triazoles. at.ua While direct studies on the pentyl derivative are scarce, the general mechanism is well-established for other N-acyl-N-aminoguanidines.

Another potential intramolecular cyclization could involve the N-N bond, particularly in the presence of oxidizing agents, which could lead to the formation of novel ring systems. The flexibility of the pentyl group could play a significant role in the conformational preference required for such cyclizations.

Intermolecular Cyclization:

Intermolecular cyclization reactions involving N-aminoguanidines are more broadly documented and are a cornerstone in the synthesis of various nitrogen-containing heterocycles. These reactions typically involve the reaction of the N-aminoguanidine with a bifunctional electrophile.

For example, the reaction of aminoguanidines with α,β-unsaturated ketones or esters can lead to the formation of pyrimidine (B1678525) or pyrazole (B372694) derivatives. The N-pentyl group would be expected to impart increased solubility in organic solvents, potentially facilitating reactions in non-aqueous media. A general representation of such a reaction is the condensation with a 1,3-dicarbonyl compound to yield substituted pyrazoles.

| Electrophilic Reagent | Resulting Heterocycle | General Conditions |

| 1,3-Diketone | Substituted Pyrazole | Acid or Base Catalysis |

| α,β-Unsaturated Ketone | Substituted Pyrimidine | Michael Addition followed by Cyclization |

| Isothiocyanate | Substituted Thiadiazole | Neutral or Basic Conditions |

| Dithioesters | Substituted Triazole | Varies with substrate |

This table presents generalized reactions for aminoguanidine derivatives.

Reactivity of N-N Bonds in N-Amino Guanidine Systems

The nitrogen-nitrogen single bond in N-aminoguanidine systems is a site of significant chemical reactivity. This bond can be cleaved under both reductive and oxidative conditions, and its presence is key to certain cyclization and rearrangement reactions. The electronic nature of the guanidinium group influences the reactivity of the adjacent N-N bond.

Reductive Cleavage:

The N-N bond in N-aminoguanidines can be cleaved by various reducing agents. This reaction is fundamental in synthetic routes where the N-amino group is used as a temporary handle or a directing group and is later removed. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), dissolving metal reductions (e.g., Na/NH₃), and other chemical reductants. The product of such a reaction with this compound would be N-pentylguanidine.

Oxidative Reactions:

Oxidation of the N-N bond can lead to a variety of products depending on the oxidant and the reaction conditions. Mild oxidation might lead to the formation of azo compounds, while stronger oxidants can cause cleavage of the bond, potentially generating nitrogen gas. In the context of cyclization, oxidative N-N bond formation is a key step in the synthesis of certain heterocyclic systems, such as indazoles, from appropriately substituted anilines, a reaction class that shares mechanistic features with potential reactions of N-aminoguanidines. organic-chemistry.org

Research into the biosynthesis of natural products has also highlighted various enzymatic strategies for N-N bond formation, which can be categorized into comproportionation, rearrangement, and radical recombination reactions. nih.gov While not directly applicable to synthetic lab conditions for this compound, these natural pathways underscore the diverse reactivity of the N-N linkage.

The table below provides a summary of the expected reactivity of the N-N bond in N-aminoguanidine systems based on general chemical principles and studies of related compounds.

| Reaction Type | Reagents/Conditions | Expected Product from N-Amino-N-pentylguanidine |

| Reductive Cleavage | H₂, Pd/C or Na/NH₃ | N-pentylguanidine |

| Mild Oxidation | Mild Oxidizing Agents | N-pentyl-azoguanidine (hypothetical) |

| Strong Oxidation | Strong Oxidizing Agents | Cleavage products (e.g., N₂, pentylguanidine derivatives) |

This table outlines the expected reactivity based on the general chemistry of N-aminoguanidines.

This compound as a Catalyst or Reagent in Chemical Transformations

The structural motifs within this compound suggest its potential utility as both a reagent and a catalyst in organic synthesis. The guanidine moiety is strongly basic and can act as a proton shuttle or a Brønsted base catalyst, while the N-amino group provides a nucleophilic center.

As a Reagent:

As a reagent, this compound can serve as a building block for more complex molecules. Its primary utility lies in the construction of nitrogen-containing heterocycles, as discussed in the cyclization section. The presence of the pentyl group can enhance its solubility in organic solvents, making it a more versatile reagent compared to unsubstituted aminoguanidine in certain applications.

For instance, in the synthesis of guanylhydrazones, which are known to possess a range of biological activities, this compound could react with aldehydes and ketones. The resulting N-pentyl guanylhydrazones could exhibit modified pharmacological profiles due to the lipophilic pentyl chain.

As a Catalyst:

The guanidine group is a well-known organocatalyst. Guanidine and its derivatives have been employed as catalysts in a variety of transformations, including Michael additions, Henry reactions, and transesterifications. The basicity of the guanidine core in this compound could be harnessed for base-catalyzed reactions.

A recent study demonstrated the use of aminoguanidine as a catalyst for the reductive cyclization of o-phenylenediamines with CO₂ to produce benzimidazoles. at.ua This suggests that this compound could potentially catalyze similar transformations, with the pentyl group possibly influencing catalyst solubility and performance.

The following table summarizes potential applications of this compound as a catalyst or reagent.

| Application | Role | Reaction Example | Potential Advantage of N-pentyl group |

| Heterocycle Synthesis | Reagent | Formation of pyrazoles with 1,3-dicarbonyls | Improved solubility in organic media |

| Guanylhydrazone Formation | Reagent | Reaction with aldehydes/ketones | Modified biological activity of products |

| Base Catalysis | Catalyst | Michael Addition | Enhanced catalyst-substrate interaction in non-polar solvents |

| Reductive Cyclizations | Catalyst | Benzimidazole synthesis from o-phenylenediamines and CO₂ | Increased catalyst lifetime or turnover number |

This table illustrates potential applications based on the known reactivity of related guanidine and aminoguanidine compounds.

Computational and Theoretical Studies on N Amino N Pentylguanidine Hydroiodide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of N-Amino-N-pentylguanidine hydroiodide. These calculations can map the electron density distribution, identify molecular orbitals, and predict sites susceptible to electrophilic or nucleophilic attack.

The electronic structure of the N-Amino-N-pentylguanidine cation is characterized by significant electron delocalization across the CN₃ backbone, which is a hallmark of the guanidinium (B1211019) group. mdpi.com This delocalization contributes to the stability of the cation. The presence of the N-amino and N-pentyl substituents introduces asymmetry, influencing the charge distribution. The amino group, being an electron-donating group, can further modulate the electronic properties.

Reactivity predictions are often based on the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the N-Amino-N-pentylguanidinium cation, the HOMO would likely be localized on the guanidinium moiety and the amino substituent, indicating these as potential sites for electrophilic attack. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack. Global reactivity descriptors, derived from the energies of the HOMO and LUMO, can provide a quantitative measure of the molecule's reactivity. researchgate.netsemanticscholar.org

Table 1: Calculated Electronic Properties of a Model Guanidinium Cation

| Property | Value (a.u.) | Description |

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | 0.05 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 0.30 | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative for a model guanidinium cation and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as the iodide counter-ion and solvent molecules.

The pentyl chain of N-Amino-N-pentylguanidine introduces significant conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its physical and chemical properties. The simulations can reveal preferred orientations of the pentyl group relative to the guanidinium core.

Furthermore, MD simulations can elucidate the details of intermolecular interactions. In the solid state, these simulations can model the crystal lattice and the hydrogen bonding network between the N-Amino-N-pentylguanidinium cation and the iodide anion. nih.gov In solution, MD can simulate the solvation shell around the ions, showing how water or other solvent molecules arrange themselves and interact with the cation and anion. These simulations can also provide information on ion-pairing and the dynamics of these interactions.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling, primarily using quantum chemical methods, is a powerful approach to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism.

A key aspect of this modeling is the location of transition states, which are the energy maxima along the reaction coordinate. nih.govmdpi.com The structure and energy of the transition state determine the activation energy of the reaction and thus its rate. For example, in a potential reaction where the amino group of N-Amino-N-pentylguanidine acts as a nucleophile, computational methods can be used to model its attack on an electrophile, calculating the geometry and energy of the transition state for this process. mdpi.com

These calculations can also provide insights into the role of the solvent and the counter-ion in the reaction mechanism. For instance, the iodide ion could participate in the reaction by stabilizing intermediates or transition states through hydrogen bonding or electrostatic interactions. Such effects can be incorporated into the theoretical models to provide a more accurate description of the reaction in a realistic environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding IR intensities can be calculated using quantum chemical methods. researchgate.net These calculations can help in the assignment of the absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule, such as the N-H stretches, C-N stretches of the guanidinium group, and the various vibrations of the pentyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.gov These calculations can help in assigning the peaks in the experimental NMR spectra to specific atoms in the molecule. researchgate.net This is particularly useful for complex molecules where the signals may overlap.

UV-Visible Spectroscopy: The electronic absorption spectrum can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which can be related to the position and intensity of absorption bands in the UV-Vis spectrum. aip.orgresearchgate.net

Table 2: Predicted Spectroscopic Data for a Model Guanidinium Compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR | N-H Stretch Frequency | 3400-3500 cm⁻¹ |

| IR | C=N Stretch Frequency | 1650-1680 cm⁻¹ |

| ¹H NMR | N-H Chemical Shift | 7.0-8.0 ppm |

| ¹³C NMR | Guanidinium C Chemical Shift | 155-160 ppm |

| UV-Vis | λ_max | ~210 nm |

Note: These are typical predicted values for a guanidinium compound and would need to be specifically calculated for this compound.

In Silico Approaches for Investigating Guanidinium Basicity and Protonation Equilibria

The guanidine (B92328) group is known for its strong basicity. In silico methods can be employed to quantitatively investigate the basicity of N-Amino-N-pentylguanidine and its protonation equilibria. The pKa value, a measure of basicity, can be predicted using various computational approaches.

One common method involves calculating the Gibbs free energy change for the protonation reaction in the gas phase and then using a thermodynamic cycle to relate this to the pKa in solution. This requires accurate calculations of the energies of the neutral and protonated forms of the molecule, as well as the solvation energies of all species involved. acs.org

These computational studies can also shed light on the site of protonation. For N-Amino-N-pentylguanidine, there are multiple nitrogen atoms that could potentially be protonated. Quantum chemical calculations can determine the relative energies of the different protonated forms, thereby identifying the most stable and thus the most likely site of protonation. nih.gov The electronic and steric effects of the amino and pentyl substituents on the basicity of the guanidine core can also be systematically studied using these in silico approaches. semanticscholar.orgresearchgate.net

Applications of N Amino N Pentylguanidine Hydroiodide in Contemporary Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The N-aminoguanidine framework is a crucial component in the synthesis of numerous heterocyclic compounds, which are prevalent in pharmaceuticals and bioactive molecules. at.uamdpi.com Aminoguanidines serve as foundational building blocks for constructing rings containing multiple nitrogen atoms, such as triazoles and pyrazoles. at.uamdpi.com

The synthesis of 3-amino-1,2,4-triazoles, for example, classically involves the acylation of aminoguanidine (B1677879) at its hydrazine (B178648) moiety, followed by cyclization. at.ua This highlights the role of the N-amino group as a reactive handle for elaboration and subsequent ring formation. While specific examples detailing the multi-step synthesis of a complex natural product using N-Amino-N-pentylguanidine hydroiodide are not prevalent in readily available literature, its utility can be inferred from the extensive use of aminoguanidine bicarbonate and hydrochloride in creating more elaborate structures. mdpi.comijisrt.com The pentyl group in this compound can be strategically employed to enhance solubility in organic solvents, facilitating its use in a broader range of reaction conditions compared to its more polar analogues.

Furthermore, the guanidinium (B1211019) group itself can be a precursor to other functional groups or can be incorporated as a key structural and functional element in the final target molecule, for instance, in molecules designed to interact with biological phosphate (B84403) groups.

Utilization in Directed C-N Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for the creation of a vast array of pharmaceuticals, agrochemicals, and materials. nih.govnumberanalytics.com Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for C-N bond formation. numberanalytics.comtcichemicals.comresearchgate.net In this context, reagents derived from the N-aminoguanidine scaffold can serve as nitrogen sources.

Transition-metal-catalyzed C-H amination has emerged as an atom-economical alternative to traditional cross-coupling methods, avoiding the need for pre-functionalized starting materials. nih.gov These reactions often involve a metal-nitrenoid intermediate that facilitates the C-N bond formation. nih.gov While organic azides are commonly used as the nitrogen source in these reactions, the N-amino functionality of this compound presents a potential alternative for delivering the amino group under specific catalytic conditions. The mechanism typically involves oxidative addition of the catalyst to a C-X bond (where X is a halide), ligand exchange with the nitrogen nucleophile, and subsequent reductive elimination to form the C-N bond. numberanalytics.com

The development of C-N bond-forming reactions using N-centered radicals from N-aminopyridinium reagents also showcases the potential of N-amino compounds in advanced amination strategies. researchgate.net This suggests that this compound could be a precursor to similar reactive intermediates for targeted C-N bond construction.

Development of Novel Reagents and Catalysts Derived from the N-Amino-N-pentylguanidine Scaffold

The inherent properties of the this compound structure make it an attractive scaffold for the development of specialized reagents and organocatalysts.

Guanidines are among the strongest neutral organic bases, often referred to as "superbases," a property derived from the extensive resonance stabilization of their protonated form, the guanidinium ion. researchgate.netdcfinechemicals.com This strong basicity, coupled with low nucleophilicity, makes them highly effective catalysts for a variety of organic reactions. dcfinechemicals.comnih.gov

The N-Amino-N-pentylguanidine scaffold can be incorporated into more complex structures to create chiral organocatalysts for asymmetric synthesis. For instance, N-carbamate protected amino acid-derived guanidines have been prepared and applied in Michael addition reactions. researchgate.net While the enantiomeric excesses achieved in some initial studies were modest, these findings establish the potential of guanidine-based catalysts derived from amino structures. The basicity of the guanidine (B92328) core is crucial for activating substrates by deprotonation, thereby facilitating reactions such as aldol (B89426) and Michael additions. rushim.ru The pentyl group can modulate the catalyst's solubility and steric environment, influencing its activity and selectivity.

Table 1: Comparison of Guanidine-Based Organocatalysts in a Michael Addition Reaction Note: This table is a representative example based on findings for related guanidine catalysts, illustrating the type of data generated in such studies. Specific performance data for catalysts derived directly from this compound would require dedicated experimental investigation.

| Catalyst Type | Solvent | Reaction Time (days) | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Boc-proline derived | Toluene | 5 | 35 | 5 |

| N-Cbz-proline derived | Toluene | 7 | 20 | 18 |

| C2-symmetric L-alanine derived | Benzene | 7 | 45 | 22 |

A significant application of N-aminoguanidine derivatives is in their conversion to N-transfer reagents. These reagents are particularly useful for the synthesis of diazo compounds, which are themselves highly versatile intermediates in organic synthesis, participating in cycloadditions, rearrangements, and C-H insertion reactions. nih.gov

The synthesis of diazo compounds can be achieved through various methods, including diazo transfer and the diazotization of primary amines. nih.govyoutube.com Reagents derived from N-aminoguanidines offer a direct and effective method for transforming α-amino ketones, acetamides, and esters into the corresponding α-diazo products under mild basic conditions. This one-step approach is valuable for generating α-substituted-α-diazo carbonyl compounds from α-amino acid derivatives.

Table 2: Synthesis of α-Diazo Esters using an N-Aminoguanidine-Derived N-Transfer Reagent Note: This table represents typical results for this type of transformation, demonstrating the scope and efficiency of the method.

| α-Amino Ester Substrate | Product | Yield (%) |

| Methyl 2-amino-3-phenylpropanoate | Methyl 2-diazo-3-phenylpropanoate | 91 |

| Ethyl 2-aminobutanoate | Ethyl 2-diazobutanoate | 85 |

| Benzyl 2-amino-4-methylpentanoate | Benzyl 2-diazo-4-methylpentanoate | 88 |

Building Block for Advanced Materials and Molecular Assemblies

The unique structural features of this compound also position it as a promising building block for the construction of advanced materials and supramolecular assemblies. The guanidinium group is known for its strong hydrogen-bonding capabilities and its ability to form stable, self-assembled structures. anu.edu.au

In materials science, guanidinium-functionalized molecules are explored for various applications. For example, guanidinium-containing polymers have been investigated for their liquid-liquid phase separation behavior, which is relevant to the formation of biological condensates and the design of novel materials. acs.orgresearchgate.net The π–π stacking of guanidinium groups can play a crucial role in these self-assembly processes. acs.org this compound could be used as a functional additive in polymer materials to enhance properties like thermal stability and anti-aging. sulfonic-acid.com

Furthermore, the ability of guanidinium groups to form strong, directional hydrogen bonds makes them ideal components for creating supramolecular nanostructures, such as nanoribbons. mit.edu The combination of the hydrophilic, charge-delocalized guanidinium headgroup and the hydrophobic pentyl tail in this compound gives it an amphiphilic character. This amphiphilicity could be exploited in the design of self-assembling systems for applications ranging from drug delivery to materials templating. Guanidine-based polymers have also been synthesized and shown to possess antimicrobial properties, suggesting another avenue for material application. acs.org The incorporation of this compound into polymer backbones, for instance, through the polymerization of N-carboxyanhydrides, could lead to new functional polypeptides with unique properties. frontiersin.orgillinois.educhemrxiv.orgresearchgate.net

Q & A

Basic: What synthetic routes are available for preparing N-amino-N-pentylguanidine hydroiodide, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of alkylaminoguanidine derivatives like this compound typically involves reacting S-methylisothiourea salts with primary amines under controlled conditions. For example, analogous compounds such as N-phenylguanidine hydrochloride are synthesized via nucleophilic substitution using methylisothiourea derivatives and ammonia/amine precursors . Optimization strategies include:

- Temperature control : Maintaining 90–95°C enhances reaction rates and minimizes side products .

- pH adjustment : Neutral to slightly alkaline conditions favor guanidine formation, while acidic conditions may protonate intermediates, reducing yields .

- Stoichiometric ratios : A 1.2:1 molar ratio of guanilating agent to amine precursor improves conversion efficiency .

Purification via recrystallization in methanol/HCl mixtures is common for hydroiodide salts .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., guanidine proton signals at δ 6.5–8.0 ppm in DMSO-d) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) validates molecular weight and detects impurities .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, I content) .

- X-ray Diffraction : Resolves crystallographic data for polymorph identification .

Advanced: How does this compound behave under varying thermal or photolytic conditions?

Methodological Answer:

Thermal stability and decomposition pathways can be studied via:

- Thermogravimetric Analysis (TGA) : Monitors mass loss at elevated temperatures (e.g., 150–250°C for hydroiodide salt decomposition) .

- Differential Scanning Calorimetry (DSC) : Identifies exothermic/endothermic events (e.g., melting points or decomposition enthalpies) .

- Photolytic Studies : UV-Vis spectroscopy under controlled light exposure detects photodegradation products (e.g., iodine release) .

Controlled storage at 2–8°C in argon-filled containers minimizes degradation .

Advanced: How can researchers resolve contradictory spectral or reactivity data for this compound?

Methodological Answer:

Discrepancies in data (e.g., NMR shifts or reaction yields) may arise from:

- Solvent effects : DMSO-d vs. CDCl can alter proton chemical shifts; replicate experiments in multiple solvents .

- Impurity interference : Use preparative HPLC to isolate pure fractions and re-analyze .

- Dynamic equilibria : Variable-temperature NMR or kinetic studies (e.g., stopped-flow spectroscopy) can identify tautomeric forms or intermediate species .

Advanced: What reaction mechanisms govern the nucleophilic substitution of this compound in organic synthesis?

Methodological Answer:

The guanidine group acts as a strong nucleophile due to its resonance-stabilized structure. Key mechanisms include:

- S2 pathways : Observed in reactions with alkyl halides, where steric hindrance from the pentyl chain may reduce reactivity .

- Hydrogen bonding : The amino group facilitates proton transfer in acid-catalyzed reactions, as seen in Mannich or Pictet-Spengler reactions .

Kinetic isotope effects (KIE) and computational modeling (DFT) can validate proposed mechanisms .

Advanced: How can researchers optimize reaction conditions for this compound in multicomponent reactions?

Methodological Answer:

Design of Experiments (DoE) approaches are recommended:

- Variable screening : Test temperature (25–100°C), solvent polarity (water vs. DMF), and catalyst loading .

- Response surface methodology (RSM) : Maximizes yield by modeling interactions between variables (e.g., pH and reagent ratio) .

- Green chemistry principles : Aqueous-phase reactions or recyclable catalysts (e.g., silica-supported reagents) improve sustainability .

Advanced: How can decomposition byproducts of this compound be identified and quantified?

Methodological Answer:

Decomposition pathways (e.g., hydrolysis or oxidation) require:

- High-Performance Liquid Chromatography (HPLC) : Paired with diode-array detection (DAD) to separate and quantify byproducts .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products (e.g., pentylamine or iodine species) .

- Stability-indicating assays : Forced degradation studies under heat, light, and humidity validate analytical methods .

Advanced: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) and predicts reaction transition states .

- Molecular Dynamics (MD) : Simulates solvation effects and crystal packing for salt forms .

- QSAR Models : Relate structural features (e.g., alkyl chain length) to properties like solubility or pK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.